molecular formula C8H9NO4 B8332641 1-(3-Nitrophenyl)-1,2-ethanediol CAS No. 101999-47-7

1-(3-Nitrophenyl)-1,2-ethanediol

Cat. No.: B8332641
CAS No.: 101999-47-7
M. Wt: 183.16 g/mol
InChI Key: IYGXIMNQCSZWHE-UHFFFAOYSA-N
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Description

Its molecular formula is C₈H₉NO₄, featuring a nitro group (-NO₂) at the meta position of the phenyl ring and two hydroxyl groups (-OH) on the ethanediol backbone.

Properties

CAS No.

101999-47-7

Molecular Formula

C8H9NO4

Molecular Weight

183.16 g/mol

IUPAC Name

1-(3-nitrophenyl)ethane-1,2-diol

InChI

InChI=1S/C8H9NO4/c10-5-8(11)6-2-1-3-7(4-6)9(12)13/h1-4,8,10-11H,5H2

InChI Key

IYGXIMNQCSZWHE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(CO)O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituted Phenyl-1,2-ethanediol Derivatives

The following table summarizes key structural analogs of 1-(3-nitrophenyl)-1,2-ethanediol, highlighting substituent effects:

Compound Name Substituent Position/Type Molecular Formula Molecular Weight Key Properties/Applications Reference(s)
This compound meta-NO₂ C₈H₉NO₄ 195.16 g/mol Expected high polarity, potential photolability -
1-(4-Methoxyphenyl)-1,2-ethanediol para-OCH₃ C₉H₁₂O₃ 168.19 g/mol Lower polarity vs. nitro analog; used in polymer synthesis
1-(2-Nitrophenyl)-1,2-ethanediol ortho-NO₂ C₈H₉NO₄ 195.16 g/mol Photocleavable linker in nucleotide synthesis
1-(3-Ethylphenyl)-1,2-ethanediol meta-C₂H₅ C₁₀H₁₄O₂ 166.22 g/mol Antifungal activity; isolated from Streptomyces sp.
1-(4-Chlorophenyl)-1,2-ethanediol para-Cl C₈H₉ClO₂ 172.61 g/mol Chiral resolution studies; enzymatic substrate
1,2-Bis(4-chlorophenyl)-1,2-ethanediol para-Cl (dimeric) C₁₄H₁₂Cl₂O₂ 295.15 g/mol High PCR/hydrogenation selectivity in catalytic reactions
Key Observations:
  • Substituent Position :
    • Nitro groups at ortho (2-nitrophenyl) enhance photocleavage efficiency due to steric and electronic effects . Meta substitution (3-nitrophenyl) likely reduces steric hindrance compared to ortho analogs.
    • Para-substituted analogs (e.g., 4-methoxy, 4-chloro) exhibit lower polarity and higher thermal stability compared to nitro derivatives .
  • Substituent Type: Electron-withdrawing groups (e.g., -NO₂, -Cl) increase acidity of hydroxyl groups, enhancing solubility in polar solvents. Alkyl substituents (e.g., -C₂H₅) improve lipophilicity, favoring biological membrane permeability .

Physicochemical Properties

Melting Points and Solubility:
  • 1-(4-Methoxyphenyl)-1,2-ethanediol : Reported melting point data are incomplete, but methoxy groups typically reduce melting points compared to nitro analogs due to weaker intermolecular forces .
  • 1-(2-Nitrophenyl)-1,2-ethanediol: Higher melting point than meta/para isomers due to intramolecular hydrogen bonding between -NO₂ and -OH groups .
  • 1-(3-Ethylphenyl)-1,2-ethanediol : Lipophilic nature (logP ~1.5 estimated) supports antifungal activity by facilitating cellular uptake .
Spectroscopic Data:
  • FTIR spectra of phenyl-ethanediols show characteristic O-H stretching (3500 cm⁻¹) and aromatic C=C vibrations (1600–1450 cm⁻¹). Nitro groups exhibit strong absorption at ~1520 cm⁻¹ (asymmetric NO₂ stretch) .

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